molecular formula C15H11F2N3OS2 B2957612 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1207049-41-9

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No.: B2957612
CAS No.: 1207049-41-9
M. Wt: 351.39
InChI Key: XYFDQXILMMXUQW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a substituted urea derivative featuring a benzothiazole core linked to a 2,6-difluorophenyl group via a urea bridge. The 2,6-difluorophenyl group introduces electron-withdrawing effects, which may influence binding interactions in biological targets.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS2/c1-22-15-19-11-6-5-8(7-12(11)23-15)18-14(21)20-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDQXILMMXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and methylthiobenzo[d]thiazol-6-yl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is investigated for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It is explored for its therapeutic properties, particularly in the development of new drugs.

  • Industry: The compound is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by two critical regions:

  • Benzothiazole substituents: The methylthio group at position 2 distinguishes it from derivatives with morpholine (e.g., 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea, ) or cyclohexyl/chloroethyl groups (e.g., 9e–9i, ).
  • Urea-linked aryl groups: The 2,6-difluorophenyl group contrasts with ethyl (), cyclohexyl (), or other aryl groups (). Fluorine atoms enhance metabolic stability and modulate electronic effects, which may optimize target binding compared to non-fluorinated analogues .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues like 9h () .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Benzothiazole Substituent Urea-Linked Group Biological Target IC₅₀/EC₅₀ (nM)
Target Compound 2-(Methylthio) 2,6-Difluorophenyl p38α MAPK, Leukemia N/A*
9f () 2-(Cyclohexylureido) 2-(Benzyloxy)-5-fluoro p38α MAPK 12
1 () 2,4-Dimorpholine 4-Phenylethyl Not specified N/A
Antileukemic Agent () 2-Amino-tetrahydro Substituted phenyl Leukemia cell lines ~500–1000

Table 2: Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Solubility (µg/mL)
Target Compound ~2.8 ~350 <10 (predicted)
9f () ~3.2 652 15 (measured)
1 () ~1.5 469 >50

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, often referred to as a thio-urea derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which combines a difluorophenyl moiety with a methylthio-substituted benzothiazole. The aim of this article is to summarize the biological activities associated with this compound, supported by relevant research findings and case studies.

Anticancer Properties

Research indicates that derivatives of benzothiazole and urea possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain benzothiazole derivatives exhibited IC50 values as low as 0.004 μM against T-cell proliferation, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that related thio-urea and benzothiazole derivatives exhibited broad-spectrum antibacterial activity. For example, compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness at concentrations of 200 μg/mL and 100 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of thio-urea compounds has been explored, with findings suggesting that these derivatives can modulate inflammatory pathways. Some studies reported that specific compounds demonstrated significant inhibition of pro-inflammatory cytokines, thus highlighting their potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thio-urea compounds. The presence of electron-withdrawing groups (like fluorine) on the aromatic ring enhances the compound's ability to interact with biological targets. The methylthio group also contributes to the lipophilicity and overall bioactivity of the molecule.

Table: Summary of Biological Activities

Activity Type IC50 / MIC Reference
Anticancer (T-cell proliferation)0.004 μM
Antibacterial (Gram-positive/negative)100 - 200 μg/mL
Anti-inflammatoryN/A

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of various thio-urea derivatives, researchers found that specific modifications to the benzothiazole ring significantly enhanced cytotoxicity against leukemia cell lines. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of thio-ureas similar to this compound. The results indicated that these compounds displayed notable activity against both bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling substituted benzo[d]thiazole intermediates with fluorophenyl isocyanates. For example, thiourea derivatives can be synthesized via nucleophilic substitution reactions under controlled conditions (e.g., using DMF as solvent, NaH as base, and reflux at 80–100°C for 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
  • Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of isocyanate to ensure complete coupling) and optimize temperature to minimize side products .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine substituents at 2,6-positions on the phenyl ring, methylthio group on the benzothiazole). 1H^1H-NMR signals for aromatic protons typically appear at δ 7.2–8.0 ppm, while methylthio groups resonate around δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related urea analogs .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s biological activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with varying compound concentrations (1 nM–100 µM) to determine IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .
  • Cell Viability : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure periods.
    • In Vivo Models : For insecticidal studies (common for benzothiazole ureas), use larvae of Spodoptera frugiperda or Tribolium castaneum in dose-response experiments (10–500 ppm in diet) over 7–14 days .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Analytical Strategies :

  • Degradation Studies : Use HPLC-UV or LC-MS to track compound degradation under simulated environmental conditions (e.g., pH 4–9, UV light exposure). Measure half-life (t1/2t_{1/2}) and identify metabolites .
  • Partitioning Analysis : Determine log KowK_{ow} (octanol-water partition coefficient) to assess bioaccumulation potential. For polar metabolites, use ion chromatography or CE-MS .
    • Statistical Tools : Apply ANOVA or mixed-effects models to analyze variability across replicates (e.g., 4 replicates per treatment group) and account for time-dependent effects .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding to ATP pockets in kinases). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA), molar refractivity, and Hammett constants. Validate with leave-one-out cross-validation (LOOCV) to predict bioactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

  • Root Cause Analysis :

  • Reagent Purity : Ensure isocyanate derivatives are anhydrous (use molecular sieves).
  • Side Reactions : Add catalysts like DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
    • Alternative Routes : Explore microwave-assisted synthesis (e.g., 100°C, 30 minutes) to improve reaction efficiency .

Q. What strategies mitigate off-target effects in biological assays?

  • Counter-Screening : Test the compound against unrelated enzymes (e.g., carbonic anhydrase) to rule out non-specific inhibition.
  • Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.